

An In-depth Technical Guide to Tris(hydroxymethyl)nitromethane (CAS 126-11-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(hydroxymethyl)nitromethane*

Cat. No.: B093346

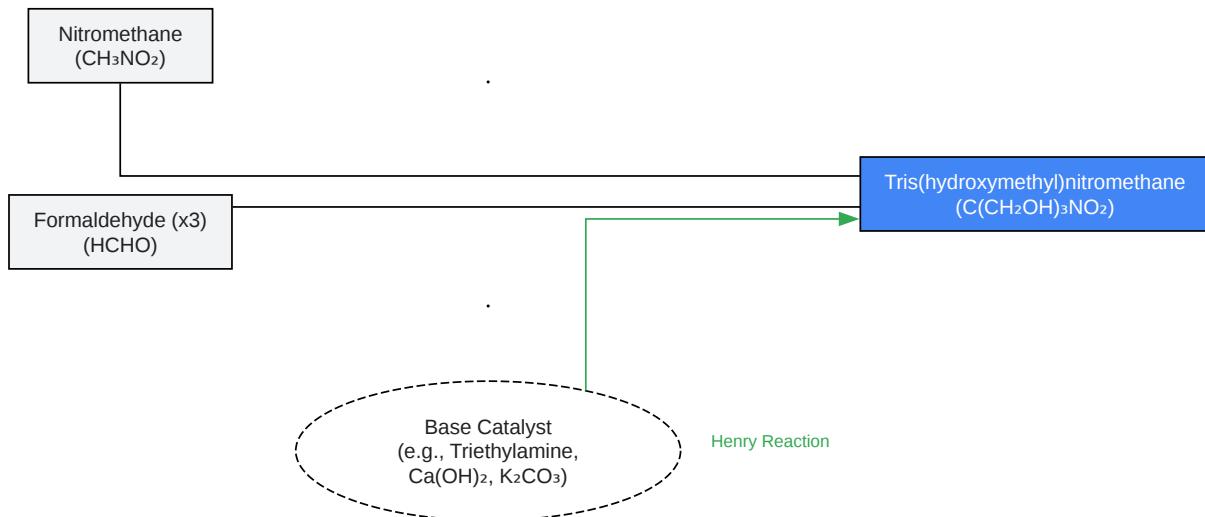
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tris(hydroxymethyl)nitromethane**, a versatile organic compound with significant applications across various scientific and industrial domains. This document details its physicochemical properties, synthesis, key reactions, applications, and toxicological profile, supplemented with detailed experimental protocols and graphical representations of core concepts.

Physicochemical Properties

Tris(hydroxymethyl)nitromethane, also known as 2-(Hydroxymethyl)-2-nitro-1,3-propanediol, is a white to light yellow crystalline solid. It is a non-flammable and non-explosive compound with strong water absorption properties. Its utility as a chemical intermediate stems from the presence of three reactive hydroxyl groups and a nitro group.^[1]


A summary of its key quantitative properties is presented below for easy reference and comparison.

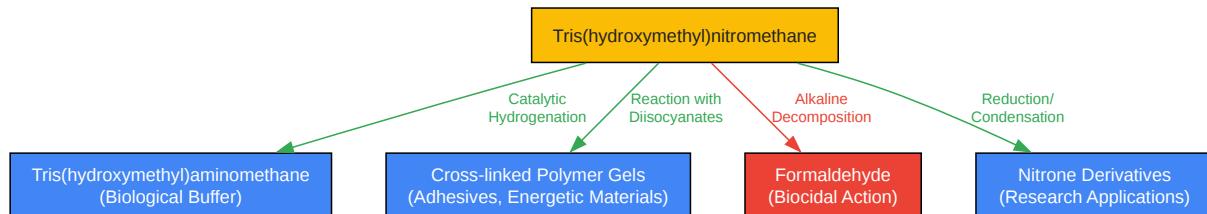
Property	Value	Source(s)
CAS Number	126-11-4	[2] [3] [4]
Molecular Formula	C ₄ H ₉ NO ₅	[2] [3] [4]
Molecular Weight	151.12 g/mol	[2] [3] [4] [5]
Appearance	White to orange/yellow crystalline powder/solid	[3] [4] [6]
Melting Point	~160 °C (with decomposition)	[3] [4] [6]
Boiling Point	273.1 °C (rough estimate)	[3] [4]
Density	1.512 - 1.565 g/cm ³ (estimate)	[3] [4] [7]
Water Solubility	220 g/100 mL (at 20 °C)	[3] [4] [8]
Other Solubilities	Freely soluble in alcohols (e.g., methanol, ethanol, isopropanol); slightly soluble in benzene, acetone, and ethyl acetate; insoluble in non-polar solvents like chloroform and hydrocarbons.	[3] [4] [5] [7]
pKa	12.32 ± 0.10 (Predicted)	[3] [4] [8]
Oral LD50 (Rat)	1900 mg/kg	[9]

Synthesis and Chemical Reactions

Synthesis

The primary industrial synthesis of **Tris(hydroxymethyl)nitromethane** involves the base-catalyzed condensation of nitromethane with formaldehyde.[\[2\]](#)[\[5\]](#) This is a classic example of the Henry Reaction (or nitroaldol reaction), where three moles of formaldehyde react with one mole of nitromethane.[\[5\]](#)[\[10\]](#)[\[11\]](#)

[Click to download full resolution via product page](#)


Figure 1: Synthesis via Henry Reaction.

Key Reactions

Tris(hydroxymethyl)nitromethane serves as a precursor for several important chemical transformations:

- Reduction to Amines: The nitro group can be reduced to a primary amine, typically via catalytic hydrogenation, to produce Tris(hydroxymethyl)aminomethane ("Tris" or "THAM"). [11][12][13] Tris is a widely used biological buffer.[11]
- Crosslinking: The three hydroxyl groups can react with diisocyanates, such as hexamethylene diisocyanate, to form cross-linked polymeric gels.[4][12] This property is utilized in formulating adhesives and energetic materials.[4][12]
- Decomposition: The compound is stable under acidic or neutral conditions but decomposes in alkaline solutions ($\text{pH} > 7$) or at temperatures above 49°C .[5][8][14] This decomposition slowly releases formaldehyde, a property responsible for its biocidal activity.[8]

- Nitrone Synthesis: It is used as a starting material for synthesizing novel nitrone derivatives through a one-pot reduction/condensation with benzaldehyde derivatives.[7][15]

[Click to download full resolution via product page](#)

Figure 2: Key Chemical Reactions.

Applications in Research and Industry

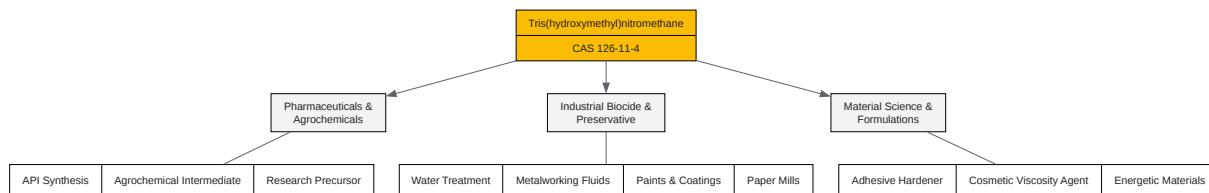
The unique structure of **Tris(hydroxymethyl)nitromethane** makes it a valuable intermediate and active ingredient in numerous fields.

Pharmaceutical and Agrochemical Synthesis

In drug development and agrochemical research, it serves as a crucial building block.[1] Its multiple reactive sites allow for the construction of complex molecular architectures necessary for new Active Pharmaceutical Ingredients (APIs), pesticides, herbicides, and plant growth regulators.[1][16] It is a precursor in the synthesis of the pimaricin-inducing (PI) factor, a pheromone from *Streptomyces natalensis*.[7]

Industrial Biocide and Preservative

Due to its ability to release formaldehyde, it is widely used as a bactericide and slimicide.[3][5][17] Key applications include:


- Water Treatment: Inhibiting bacterial growth in industrial circulating water systems and cooling fluids.[3][5]
- Metalworking Fluids: As a preservative in cutting oils.[5][8]

- Paints and Coatings: An in-can preservative for latex paints, polishes, and detergents.[5]
- Adhesives and Sizings: Preventing bacterial growth in non-protein glues.[5][16]
- Pulp and Paper Industry: Controlling slime formation.[3][17]

Other Applications

Other notable uses include:

- Adhesive Hardener: It acts as an effective curing agent and hardener for tannin-based adhesives.[3][4]
- Cosmetics: Used as a viscosity controlling agent.[3][17]
- Energetic Materials: Employed in the formulation of energetic gels and as a plasticizer for gunpowder.[4][12][16]

[Click to download full resolution via product page](#)

Figure 3: Overview of Major Applications.

Experimental Protocols

General Synthesis Protocol

This protocol is a generalized procedure based on common laboratory preparations.[2][18]

- Reaction Setup: Charge a reaction flask with 4-5 molar equivalents of an aqueous formaldehyde solution (e.g., 40%) or methyl formcel.
- Catalyst Addition: Add a catalytic amount of a base. Options include:
 - Triethylamine (0.4 mole %).[2]
 - Potassium bicarbonate (~1 g for 1 part nitromethane).[18]
 - Calcium hydroxide to maintain a pH of 9.[19]
- Reactant Addition: Slowly feed 1.0 molar equivalent of nitromethane into the formaldehyde/catalyst mixture.
- Temperature Control: Maintain the reaction temperature between 30-50°C.[2][19] The reaction is exothermic and may require external cooling to prevent runaway boiling.[2][18] If the reaction does not initiate, gentle heating may be applied, followed by rapid cooling once it begins.[18]
- Reaction Completion: After the nitromethane addition is complete, stir the mixture for an additional hour as the temperature slowly drops.[2]
- Isolation: Evaporate the solvent in a vacuum. The crude product will remain as a mass of crystals.[18] The yield of the crude product is typically high, approaching theoretical amounts.[18][19]

Purification Protocol

The crude product can be purified by recrystallization to obtain a white, crystalline solid.

- Solvent Selection: Choose an appropriate solvent system. Effective options include:
 - Amyl alcohol or amyl acetate at 90°C.[18]
 - A mixture of ethyl acetate and benzene.[4]

- A mixture of chloroform and ethyl acetate.[4]
- Procedure: Dissolve the crude solid in a minimal amount of the hot solvent or solvent mixture.
- Crystallization: Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystal formation.
- Isolation: Collect the purified crystals by vacuum filtration.
- Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum. A purified yield of 70% or higher can be expected.[18]

Toxicology and Safety

Toxicological Profile

Tris(hydroxymethyl)nitromethane is considered moderately toxic by ingestion and is an irritant to the skin and mucous membranes.[8][9] The oral LD50 in rats is reported as 1900 mg/kg.[9] Its antimicrobial and toxicological properties are largely attributed to the slow release of formaldehyde under alkaline conditions.[8] While the compound itself has not been classified as a carcinogen, formaldehyde is considered a probable human carcinogen, making this a primary consideration in its toxicological evaluation.[8]

Safety and Handling

Standard laboratory safety practices should be strictly followed when handling this compound.

- Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles, gloves, and a lab coat to prevent eye and skin contact.[6][9][14]
- Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[6][14]
- Incompatibilities: Avoid contact with strong bases and strong oxidizing agents.[6][9]
- Storage: Store in a cool, dry, well-ventilated area away from heat sources and incompatible materials.[6] Keep containers tightly closed when not in use.[8]

- Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[9] Do not empty into drains.[6]

In case of fire, use water spray, carbon dioxide, dry chemical powder, or alcohol-resistant foam as extinguishing media.[6][9] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[8][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. Tris(hydroxymethyl)nitromethane synthesis - chemicalbook [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. Tris(hydroxymethyl)nitromethane | 126-11-4 [chemicalbook.com]
- 5. Tris(hydroxymethyl)nitromethane | C4H9NO5 | CID 31337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. bocsci.com [bocsci.com]
- 8. Page loading... [guidechem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Nitromethane - Wikipedia [en.wikipedia.org]
- 11. Tris for analysis, ACS [itwreagents.com]
- 12. Buy Tris(hydroxymethyl)nitromethane (EVT-459605) | 126-11-4 [evitachem.com]
- 13. cir-safety.org [cir-safety.org]
- 14. echemi.com [echemi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Tris(Hydroxymethyl)Nitromethane CAS 126-11-4 Buffer Chemical White Powder [homesunshinepharma.com]

- 17. chemotechnique.se [chemotechnique.se]
- 18. prepchem.com [prepchem.com]
- 19. caod.oriprobe.com [caod.oriprobe.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tris(hydroxymethyl)nitromethane (CAS 126-11-4)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093346#tris-hydroxymethyl-nitromethane-cas-number-126-11-4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com